![molecular formula C9H10BrNO2 B1268114 2-bromo-N-(4-methoxyphenyl)acetamide CAS No. 29182-87-4](/img/structure/B1268114.png)
2-bromo-N-(4-methoxyphenyl)acetamide
Overview
Description
Synthesis Analysis The synthesis of compounds related to 2-bromo-N-(4-methoxyphenyl)acetamide involves multiple steps including bromination, nitration, and specific reactions tailored to introduce the desired functional groups. In one example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through alkylation and nitration, highlighting the complex nature of synthesizing these compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis Structural analysis of related compounds shows significant dihedral angles between different fragments of the molecules, influencing their overall shape and reactivity. For instance, in a specific compound, the dihedral angle between the bromophenyl fragment and the acetamide unit was observed, along with the angle between two benzene rings, demonstrating the molecule's non-planar structure (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties Chemical properties of these compounds include their reactivity towards various chemical reactions such as hydrogenation and carbonylation. For example, the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcased its applicability in producing azo disperse dyes (Zhang Qun-feng, 2008).
Physical Properties Analysis Physical properties, including crystalline structure and hydrogen bonding patterns, play a crucial role in the stability and packing of these compounds in the solid state. Detailed crystallography reports indicate intermolecular hydrogen bonds and C—H⋯π interactions forming chains, which significantly impact the compounds' solubility and melting points (Zhu-Ping Xiao et al., 2009).
Chemical Properties Analysis The chemical properties of 2-bromo-N-(4-methoxyphenyl)acetamide derivatives are influenced by the presence of electron-withdrawing and donating groups on the benzene ring, affecting their overall reactivity. For instance, bromine acts as an electron-withdrawing group, altering the reactivity of the compound in subsequent chemical reactions (I. Guzei et al., 2010).
Scientific Research Applications
Metabolite Analysis
- 2-bromo-N-(4-methoxyphenyl)acetamide, as part of the broader category of bromoacetamide derivatives, has been studied for its role in the metabolism of psychoactive substances. For example, the metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) were analyzed in both rat and human urine, with various bromoacetamide derivatives being identified as metabolites. This research is significant for understanding the metabolism and excretion of these substances in living organisms (Kanamori et al., 2002); (Kanamori et al., 2013).
Pharmacological Synthesis
- The compound has been used in the synthesis of potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives, which share a structural relationship with 2-bromo-N-(4-methoxyphenyl)acetamide, were synthesized and evaluated for these pharmacological effects (Rani et al., 2016).
Biochemical Research
- In biochemical studies, derivatives of 2-bromo-N-(4-methoxyphenyl)acetamide have been evaluated for their inhibitory activity against specific enzymes. For example, 2-(4-methoxyphenyl)ethyl] acetamide derivatives were studied for their inhibitory effects on protein tyrosine phosphatase 1B, which is significant for developing new treatments for diseases like diabetes (Saxena et al., 2009).
Antimicrobial Applications
- Newer Schiff bases and Thiazolidinone derivatives of bromophenyl acetamides, including 2-bromo-N-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds are important in the search for new antibacterial and antifungal agents (Fuloria et al., 2014).
Molecular Structure and Crystallography
- The molecular structure and crystallography of 2-bromo-N-(4-methoxyphenyl)acetamide have been studied, providing insights into the physical and chemical properties of these compounds. This research is crucial for understanding the compound's reactivity and potential applications in various fields (Xiao et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFJPPNMBXMPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336317 | |
Record name | 2-bromo-N-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methoxyphenyl)acetamide | |
CAS RN |
29182-87-4 | |
Record name | 2-bromo-N-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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